3-Bromo-4-nitrodibenzo[b,d]furan
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Overview
Description
3-Bromo-4-nitrodibenzo[b,d]furan is a chemical compound that belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom and a nitro group attached to the dibenzofuran structure. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrodibenzo[b,d]furan typically involves the bromination and nitration of dibenzofuran. One common method is the electrophilic bromination of dibenzofuran followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Amino derivatives of dibenzofuran.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromo-4-nitrodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitrodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrodibenzo[b,d]furan: Similar structure with the positions of the bromine and nitro groups reversed.
3-Nitrodibenzo[b,d]furan: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Nitrodibenzo[b,d]furan: Lacks the bromine atom and has the nitro group in a different position.
Uniqueness
3-Bromo-4-nitrodibenzo[b,d]furan is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H6BrNO3 |
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Molecular Weight |
292.08 g/mol |
IUPAC Name |
3-bromo-4-nitrodibenzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-9-6-5-8-7-3-1-2-4-10(7)17-12(8)11(9)14(15)16/h1-6H |
InChI Key |
RELCCJLULMHNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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